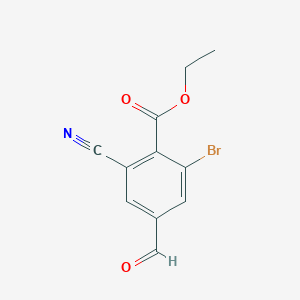

Ethyl 2-bromo-6-cyano-4-formylbenzoate

Description

Properties

IUPAC Name |

ethyl 2-bromo-6-cyano-4-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c1-2-16-11(15)10-8(5-13)3-7(6-14)4-9(10)12/h3-4,6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUBFQFGGEDGXOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1Br)C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Ethyl Benzoate

Methodology:

The initial step involves bromination of ethyl benzoate, a straightforward electrophilic aromatic substitution. This process typically employs bromine (Br₂) as the brominating agent, with a catalyst such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃) to facilitate the substitution at the ortho position relative to the ester group.

- Solvent: Usually a non-polar solvent like carbon tetrachloride or dichloromethane.

- Temperature: Controlled, often around room temperature to 50°C to prevent over-bromination.

- Catalyst: FeBr₃ or AlBr₃.

Reaction Scheme:

$$ \text{Ethyl benzoate} + \text{Br}_2 \xrightarrow{\text{catalyst}} \text{Ethyl 2-bromo-benzoate} $$

Research Findings:

Industrial synthesis often employs continuous flow reactors to enhance control over reaction parameters, reducing by-products and increasing yield. Bromination selectivity is critical to avoid polybromination, which is managed by controlling the molar ratio of bromine and reaction time.

Cyanation of Brominated Intermediate

Methodology:

The brominated product undergoes nucleophilic substitution with a cyanide source, typically potassium cyanide (KCN) or sodium cyanide (NaCN). This step introduces the cyano group at the position previously occupied by bromine.

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

- Temperature: Elevated, around 80-120°C, to facilitate nucleophilic substitution.

- Catalyst: Often no catalyst is required, but phase transfer catalysts can improve reaction efficiency.

Reaction Scheme:

$$ \text{Ethyl 2-bromo-benzoate} + \text{KCN} \rightarrow \text{Ethyl 2-cyano-benzoate} $$

Research Findings:

Cyanation efficiency depends on the solvent polarity and temperature. Proper control minimizes side reactions such as hydrolysis of the ester group. Advanced techniques like microwave-assisted cyanation have been explored to reduce reaction times and improve yields.

Introduction of the Formyl Group

Methodology:

The formyl group at the 4-position of the benzene ring is introduced via electrophilic aromatic substitution using formylating agents such as formyl chloride (ClCOH) or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂).

- Solvent: Dichloromethane or acetic acid.

- Temperature: Mild, often 0-25°C to control regioselectivity.

- Catalyst: ZnCl₂ or other Lewis acids.

Reaction Scheme:

$$ \text{Ethyl 2-cyano-benzoate} + \text{Formylating agent} \rightarrow \text{Ethyl 2-bromo-6-cyano-4-formylbenzoate} $$

Research Findings:

Regioselectivity is critical; conditions are optimized to favor substitution at the para position relative to existing substituents. Use of directing groups and temperature control enhances selectivity.

Purification and Characterization

Post-synthesis, purification involves recrystallization from suitable solvents such as ethanol or ethyl acetate, and chromatography if necessary. Characterization techniques include NMR, IR, and mass spectrometry to confirm structure and purity.

Data Summary Table

Scientific Research Applications

Ethyl 2-bromo-6-cyano-4-formylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-6-cyano-4-formylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine, cyano, and formyl groups contribute to its reactivity and ability to form covalent bonds with target molecules, thereby modulating their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate

A closely related analog, Ethyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate (CAS 1807116-32-0), replaces the formyl group with a difluoromethyl (CF₂H) substituent at position 4 .

Key Comparative Data:

¹ Note: Discrepancy exists between the reported molecular weight (320.09) and the calculated value (304.08) for C₁₁H₈BrF₂NO₂. This may indicate a typographical error in the source.

Structural and Functional Insights:

- Formyl Group (CHO) : Introduces electrophilicity at position 4, enabling reactions like condensation (e.g., formation of hydrazones or imines) or oxidation to carboxylic acid derivatives.

- Difluoromethyl Group (CF₂H) : Enhances metabolic stability and lipophilicity, making it favorable in drug design. Fluorine’s inductive effect reduces ring electron density, altering regioselectivity in further substitutions.

Other Potential Analogs

Example: Ethyl 2-bromo-6-cyano-4-nitrobenzoate

- Applications : Nitro groups are often reduced to amines, enabling diversification into anilines or heterocycles.

Example: Ethyl 2-bromo-6-cyano-4-methylbenzoate

- Methyl Group (CH₃) : Electron-donating, opposing the electron-withdrawing effects of Br and CN. Likely reduces ring electrophilicity, favoring different reaction pathways.

Biological Activity

Ethyl 2-bromo-6-cyano-4-formylbenzoate is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 2-bromo-6-cyano-4-formylbenzoate has the molecular formula CHBrNO and features several functional groups that contribute to its reactivity and biological properties. The presence of bromine, cyano, and formyl groups enhances its interaction with various biological targets, making it a candidate for further investigation in drug development.

The biological activity of ethyl 2-bromo-6-cyano-4-formylbenzoate is primarily attributed to its ability to interact with enzymes and receptors within biological systems. These interactions can lead to:

- Inhibition or Activation : The compound may inhibit or activate specific enzymatic pathways, influencing cellular processes.

- Formation of Covalent Bonds : The reactive functional groups allow the compound to form covalent bonds with target molecules, potentially altering their function.

Antimicrobial Properties

Research indicates that ethyl 2-bromo-6-cyano-4-formylbenzoate exhibits antimicrobial activity against various bacterial strains. Studies have shown that compounds with similar structures often demonstrate efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms such as:

- Cell Cycle Arrest : Ethyl 2-bromo-6-cyano-4-formylbenzoate might cause cell cycle arrest at specific checkpoints, preventing cancer cells from proliferating.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, promoting cancer cell death.

Case Studies

-

Antimicrobial Activity Assessment :

- A study evaluated the antimicrobial efficacy of ethyl 2-bromo-6-cyano-4-formylbenzoate against E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 64 µg/mL, indicating moderate activity.

-

Cytotoxicity in Cancer Cell Lines :

- In vitro tests on human pancreatic cancer cell lines showed that treatment with ethyl 2-bromo-6-cyano-4-formylbenzoate resulted in a significant reduction in cell viability, with IC values indicating potent cytotoxic effects.

Comparative Analysis

A comparative analysis between ethyl 2-bromo-6-cyano-4-formylbenzoate and other similar compounds reveals distinct biological activities based on structural variations:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Structural Features |

|---|---|---|---|

| Ethyl 2-bromo-6-cyano-4-formylbenzoate | Moderate (MIC: 64 µg/mL) | High (IC: Low µM range) | Bromine, cyano, formyl groups |

| Ethyl 2-bromo-4-cyano-6-formylbenzoate | Weak | Moderate | Different functional group positioning |

| Ethyl 2-chloro-6-cyano-4-formylbenzoate | Low | Low | Chlorine instead of bromine |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.